molecular formula C15H13Cl2NO3 B11707213 N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide

N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide

Cat. No.: B11707213
M. Wt: 326.2 g/mol
InChI Key: CMZDFVXFSUPBOF-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

    Reduction: Formation of N-(2,5-dichlorophenyl)-3,5-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.

    N-(2,6-dichlorophenyl)-succinamic acid: Another benzamide derivative with distinct chemical properties.

Uniqueness

N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chlorine and methoxy substituents makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-14-7-10(16)3-4-13(14)17/h3-8H,1-2H3,(H,18,19)

InChI Key

CMZDFVXFSUPBOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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